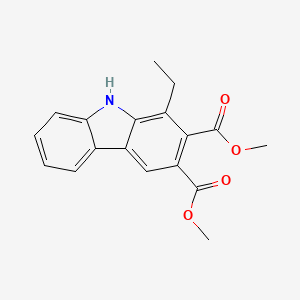
9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their electronic and charge-transport properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester typically involves the esterification of 9H-carbazole-2,3-dicarboxylic acid with ethanol and methanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or hydrochloric acid, and the mixture is refluxed to complete the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the carbazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Carbazole-2,3-dicarboxylic acid derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester is used as a precursor for synthesizing various carbazole-based compounds. These compounds are valuable in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology
In biological research, carbazole derivatives are studied for their potential antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, carbazole derivatives are explored for their therapeutic potential. They are investigated for their ability to inhibit enzymes and modulate biological pathways involved in diseases.
Industry
Industrially, the compound is used in the production of dyes, pigments, and polymers. Its electronic properties make it suitable for use in optoelectronic devices and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 9H-Carbazole-2-carboxylic acid, ethyl ester
- 9-Methyl-9H-carbazole-3-carboxylic acid
- 3,6-Dimethyl-9H-carbazole
Uniqueness
Compared to similar compounds, 9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester has unique ester functional groups at the 2,3-positions, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its solubility and stability, making it more suitable for specific applications in chemistry and industry.
Propiedades
Número CAS |
59774-13-9 |
|---|---|
Fórmula molecular |
C18H17NO4 |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
dimethyl 1-ethyl-9H-carbazole-2,3-dicarboxylate |
InChI |
InChI=1S/C18H17NO4/c1-4-10-15(18(21)23-3)13(17(20)22-2)9-12-11-7-5-6-8-14(11)19-16(10)12/h5-9,19H,4H2,1-3H3 |
Clave InChI |
COFYCOKKWZVUDC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC(=C1C(=O)OC)C(=O)OC)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


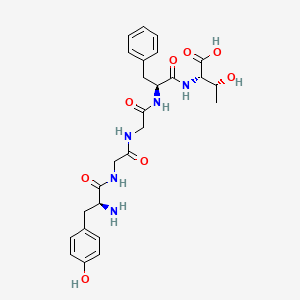
![Tetrazolo[1,5-a]quinazoline, 5-chloro-](/img/structure/B14612518.png)
![2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14612522.png)



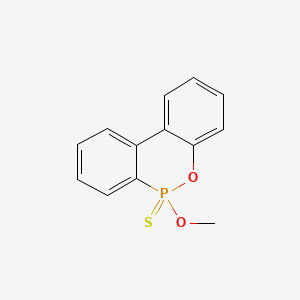
![2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione](/img/structure/B14612543.png)
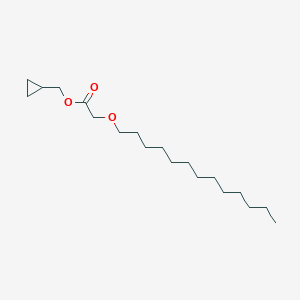

![Butyl {[(diethoxyphosphoryl)methyl]imino}acetate](/img/structure/B14612575.png)

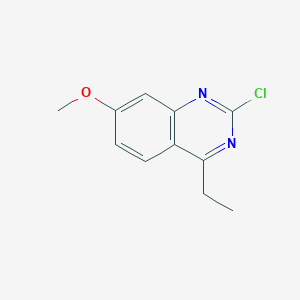
![N-Methyl-N'-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea](/img/structure/B14612592.png)
